1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the fluoro group and the ethyl side chain.
The next step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction. The final step is the coupling of the indole-pyrrolidine intermediate with the carboxamide group, typically using a coupling reagent such as EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield oxindole derivatives, while reduction of the carboxamide group may produce the corresponding amine.
Scientific Research Applications
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The fluoro group enhances the compound’s binding affinity and selectivity, while the carboxamide group contributes to its stability and solubility .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-phenyl-5-oxopyrrolidine-3-carboxamide
- 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Uniqueness
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the fluoro group enhances its binding affinity and selectivity, while the indole moiety provides a versatile scaffold for further functionalization .
Properties
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-14-4-2-3-5-19(14)25-22(28)16-10-21(27)26(13-16)9-8-15-12-24-20-7-6-17(23)11-18(15)20/h2-7,11-12,16,24H,8-10,13H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYRJVFEVRMVQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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